Bienvenue dans la boutique en ligne BenchChem!

(S)-1-benzhydryl-2-methylpiperazine

chiral resolution enantiomeric excess stereochemical integrity

(S)-1-Benzhydryl-2-methylpiperazine is a chiral piperazine derivative bearing a benzhydryl (diphenylmethyl) substituent at the N1 position and a methyl group at the C2 position of the piperazine ring. With the molecular formula C18H22N2 and a molecular weight of 266.4 g·mol⁻¹, it belongs to the broader class of benzhydrylpiperazines, a scaffold that has been historically explored for histamine H1 receptor antagonism and, more recently, for glycine transporter-1 (GlyT-1) inhibition.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 306296-84-4
Cat. No. B8326320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-benzhydryl-2-methylpiperazine
CAS306296-84-4
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-15-14-19-12-13-20(15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3/t15-/m0/s1
InChIKeyLEIACGHFADQQTN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Benzhydryl-2-methylpiperazine (CAS 306296-84-4): Chiral Piperazine Scaffold for Enantioselective Research


(S)-1-Benzhydryl-2-methylpiperazine is a chiral piperazine derivative bearing a benzhydryl (diphenylmethyl) substituent at the N1 position and a methyl group at the C2 position of the piperazine ring. With the molecular formula C18H22N2 and a molecular weight of 266.4 g·mol⁻¹, it belongs to the broader class of benzhydrylpiperazines, a scaffold that has been historically explored for histamine H1 receptor antagonism and, more recently, for glycine transporter-1 (GlyT-1) inhibition . The (S)-enantiomer, defined by the (2S) configuration at the piperazine ring, is commercially available as a research chemical, though comprehensive analytical characterization data remain sparse in authoritative databases .

Why the Racemate or R-Enantiomer Cannot Replace (S)-1-Benzhydryl-2-methylpiperazine in Stereospecific Applications


Within the benzhydrylpiperazine class, the introduction of a methyl substituent at the 2-position of the piperazine ring creates a stereogenic center that can drastically influence molecular recognition. Although direct head-to-head comparative data for the (S)- and (R)-enantiomers of this specific compound are not publicly available, parallel evidence from structurally related benzhydrylpiperazines demonstrates that enantiomeric configuration governs target affinity, functional activity, and in vivo efficacy. For instance, in a series of benzhydrylpiperazine-based hCB1 receptor ligands, the R-enantiomer displayed markedly enhanced antagonistic activity and oral bioavailability relative to the S-form [1]. Consequently, substituting the (S)-enantiomer with the racemate or the opposite enantiomer risks altering pharmacological outcomes in stereosensitive assays, making procurement of the enantiopure form essential for reproducible research.

Quantitative Differentiation Evidence for (S)-1-Benzhydryl-2-methylpiperazine (CAS 306296-84-4)


Enantiomeric Identity vs. Racemic Mixture (CAS 107756-17-2): A Chiral Purity Consideration

The (S)-enantiomer (CAS 306296-84-4) is defined by a (2S) configuration, distinguishing it from the racemic mixture 1-benzhydryl-2-methylpiperazine (CAS 107756-17-2). While no published enantiomeric excess (e.e.) values or optical rotation data are available for the (S)-enantiomer from primary sources, commercial suppliers typically list a purity of ≥95% . However, Sigma-Aldrich explicitly disclaims analytical data for this compound, indicating a gap in standardized characterization . In contrast, the racemic mixture does not guarantee stereochemical identity, which is critical for studies where enantiomer-specific effects are hypothesized. This lack of characterization constitutes a procurement risk that must be managed through independent quality control.

chiral resolution enantiomeric excess stereochemical integrity

Class-Level Enantioselectivity in Benzhydrylpiperazine Pharmacology: The R > S Precedent

Although no direct pharmacological data exist for (S)-1-benzhydryl-2-methylpiperazine itself, a closely analogous benzhydrylpiperazine series bearing an asymmetric carbon at the benzhydryl position has been evaluated as hCB1 receptor antagonists. In this series, the R-enantiomer (13R) exhibited superior hCB1 antagonistic activity compared to the S-enantiomer (13S), with enhanced oral bioavailability and greater efficacy in reducing body weight in diet-induced obese mice [1]. While these compounds differ from the target molecule by substituents on the benzhydryl moiety and the piperazine N4 position, the principle that stereochemistry dictates biological activity within the benzhydrylpiperazine class is clearly established. This precedent implies that the (S)-configuration of the 2-methyl group in the target compound is likely to produce distinct biological activity compared to the (R)-enantiomer or racemate.

enantioselective pharmacology hCB1 receptor benzhydrylpiperazine SAR

Glycine Transporter-1 (GlyT-1) Inhibitor Patent Listing: Potential Neurological Application Context

(S)-1-Benzhydryl-2-methylpiperazine is cited as an example compound within the genus of piperazine derivatives claimed as glycine transporter-1 (GlyT-1) inhibitors in patent literature . The patent describes compounds of formula (I) useful for treating disorders treatable by GlyT-1 inhibition, including cognitive deficits associated with schizophrenia, ADHD, and mild cognitive impairment . However, no specific IC50, Ki, or functional activity data for the (S)-enantiomer itself are disclosed in the patent text. The listing is therefore a compositional disclosure, not a pharmacological validation. Researchers should note that the patent's relevance lies in synthetic precedent rather than proven target engagement.

GlyT-1 inhibition schizophrenia glycine transporter

Antihistaminic Activity of the Benzhydrylpiperazine Scaffold: Historical Class Benchmarking

The benzhydrylpiperazine scaffold has a well-documented history as a pharmacophore for H1 receptor antagonism. A landmark study demonstrated that N-methyl-N'-benzhydrylpiperazine — a structurally simpler analog lacking the 2-methyl substituent — exhibited antihistaminic potency in the guinea pig tracheal chain assay that was almost identical to that of diphenhydramine (Benadryl), the reference antihistamine [1]. The toxicity profile was also very similar [1]. While this study evaluated the N-methyl regioisomer rather than the C2-methyl substituted series, it establishes a class-wide baseline for the antihistaminic potential of N-benzhydryl-substituted piperazines. The introduction of a C2-methyl group in (S)-1-benzhydryl-2-methylpiperazine introduces stereochemical complexity absent in the N-methyl analog, which may alter pharmacological properties in ways that remain uncharacterized.

antihistamine H1 receptor benzhydrylpiperazine SAR

Recommended Application Scenarios for (S)-1-Benzhydryl-2-methylpiperazine Based on Current Evidence


Enantioselective Probe in hCB1 Receptor and GPCR Structure-Activity Relationship Studies

Given the class-level evidence for enantioselective hCB1 receptor antagonism in benzhydrylpiperazines [1], this compound is best deployed as an enantiopure building block or reference standard in GPCR ligand discovery programs investigating the stereochemical determinants of receptor binding. Its defined (2S) configuration allows SAR studies to isolate the contribution of piperazine ring chirality to target engagement, provided the user independently verifies enantiomeric purity prior to assay.

Chiral Intermediate for GlyT-1 Inhibitor Lead Optimization

The compound's incorporation into the patent genus of GlyT-1 inhibitors suggests its utility as a synthetic intermediate or scaffold for medicinal chemistry efforts targeting glycine transporter modulation. Researchers can leverage the patent's synthetic methodology to prepare derivatives for in vitro GlyT-1 inhibition screening, noting that no quantitative potency data yet exist for the parent compound.

Stereochemical Probe in Antihistamine Pharmacology Research

The established H1 receptor antagonism of the benzhydrylpiperazine class [2] provides a rationale for using the (S)-2-methyl enantiomer as a stereochemical probe in antihistamine research. The compound can serve as a comparator to N-methyl-N'-benzhydrylpiperazine to investigate the impact of C-alkylation on H1 receptor pharmacodynamics, duration of action, and toxicity profile.

Chiral Resolution Method Development and Analytical Reference

The absence of published enantiomeric purity data for this compound creates an opportunity for its use as a test analyte in chiral chromatographic method development. Analytical laboratories can employ (S)-1-benzhydryl-2-methylpiperazine as a reference standard for developing HPLC or SFC methods to separate piperazine enantiomers, addressing a documented gap in the analytical characterization of this compound class.

Quote Request

Request a Quote for (S)-1-benzhydryl-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.